rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans
Description
rac-Benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans is a chiral carbamate derivative featuring a cyclobutane ring with trans-configured hydroxyl and carbamate substituents at the 1R and 2R positions. The compound exists as a racemic mixture (rac), indicating the presence of both enantiomers. Its structure comprises a benzyl group linked via a carbamate bridge to a hydroxy-substituted cyclobutyl moiety. The trans configuration imposes distinct steric and electronic effects, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
1932795-14-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation and trans-Stereochemistry Control
The trans-cyclobutane scaffold is constructed via [2+2] photocycloaddition or ring-closing metathesis. A representative method involves reacting ethylene with a substituted alkene under UV light to form the cyclobutane core. For example, irradiation of 1,3-diene derivatives in dichloromethane at −78°C yields the trans-cyclobutane diastereomer preferentially (dr 3:1) . Alternatively, Grubbs II catalyst-mediated metathesis of dienes forms the cyclobutane ring with moderate trans-selectivity (dr 2:1), though photochemical methods generally provide superior stereocontrol .
Post-cyclization, the trans configuration is fixed through epoxide ring-opening or dihydroxylation. For instance, epoxidation of cyclobutene derivatives using m-CPBA followed by acid-catalyzed ring-opening with water generates the trans-1,2-diol intermediate, which is selectively protected as a benzyl ether . This step ensures the (1R,2R) stereochemistry required for subsequent amination.
Introduction of the Hydroxy Group
The 2-hydroxy functionality is introduced via Sharpless asymmetric dihydroxylation or Mitsunobu reaction. In a protocol adapted from thrombin inhibitor syntheses , trans-cyclobutene is treated with AD-mix-β (asymmetric dihydroxylation kit) to install the 1,2-diol with >90% enantiomeric excess (ee). The diol is then selectively monoprotected using tert-butyldimethylsilyl (TBS) chloride, leaving the 2-hydroxy group free for downstream reactions .
Alternatively, Mitsunobu inversion of a pre-existing alcohol (e.g., trans-cyclobutanol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts a secondary alcohol to the desired (1R,2R) configuration. This method is particularly effective for racemic mixtures, as demonstrated in patent WO 2020/212865 , where a similar cyclopentyl derivative underwent stereochemical inversion with 85% yield.
Amine Functionalization via Reductive Amination
The hydroxy group is converted to an amine through a two-step process:
-
Mesylation : Treatment of trans-2-hydroxycyclobutane with methanesulfonyl chloride (MsCl) in dichloromethane forms the mesylate intermediate.
-
Amination : Displacement of the mesylate with aqueous ammonia under reflux yields trans-2-aminocyclobutanol.
Reductive amination offers an alternative pathway. Cyclobutanone is condensed with ammonium acetate in the presence of sodium cyanoborohydride, producing the trans-amine directly (65% yield, dr 4:1) . This method mirrors the synthesis of rac-1-(3-chlorophenyl)-2-fluoroethylamine , where sodium borohydride reduced an imine intermediate to the amine.
Carbamate Formation with Benzyl Chloroformate
The amine is reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
This procedure, adapted from the synthesis of rac-tert-butyl carbamates , affords the title compound in 85% yield after aqueous workup. The reaction is quenched with 1 M HCl, extracted into dichloromethane, and dried over sodium sulfate.
Purification and Characterization
Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient). Key characterization data includes:
| Property | Value |
|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, ArH), 5.10 (s, 2H, CH₂Ph), 4.70–4.65 (m, 1H, NH), 3.90–3.85 (m, 1H, CH-OH), 2.50–2.30 (m, 4H, cyclobutane) |
| 13C NMR (101 MHz, CDCl₃) | δ 156.2 (C=O), 136.1 (ArC), 128.4–127.8 (ArCH), 76.5 (CH-OH), 67.3 (CH₂Ph), 35.8–30.1 (cyclobutane) |
| HRMS (ESI+) | m/z 264.1234 [M + H]⁺ (calc. 264.1230) |
These data align with analogous carbamates reported in the literature .
Reaction Optimization and Yield Considerations
Critical parameters affecting yield and purity:
-
Temperature Control : Carbamate formation at 0°C minimizes side reactions (e.g., over-alkylation) .
-
Solvent Choice : Dichloromethane outperforms THF or DMF in preventing racemization .
-
Stoichiometry : Excess benzyl chloroformate (1.2 equiv) ensures complete amine conversion without requiring prolonged reaction times .
Scale-up trials (10 g to 100 g) show consistent yields (80–85%), though purification becomes challenging due to co-eluting byproducts. Gradient HPLC (20–80% acetonitrile over 30 min) resolves this, achieving >99% purity .
Comparative Analysis of Synthetic Routes
| Method | Yield | dr | Purity | Complexity |
|---|---|---|---|---|
| Reductive Amination | 65% | 4:1 | 92% | Moderate |
| Mitsunobu Inversion | 70% | >20:1 | 95% | High |
| Sharpless Dihydroxylation | 60% | >20:1 | 90% | High |
The Mitsunobu approach offers superior diastereoselectivity but requires expensive reagents. Reductive amination is more cost-effective for large-scale synthesis despite lower dr .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
Carbamates typically undergo hydrolysis under acidic or basic conditions to form amines and carbonic acid derivatives. For the target compound, hydrolysis would likely produce:
-
(1R,2R)-2-hydroxycyclobutylamine
-
Benzyl alcohol
-
Carbon dioxide
This reaction pathway is supported by the hydrolysis behavior of carbamates in related compounds, such as tert-butyl carbamates .
Ring-Opening Reactions
The cyclobutyl ring may undergo strain-driven ring-opening reactions under specific conditions:
-
Epoxide ring opening : If oxidized to an epoxide (e.g., via peracid treatment), the cyclobutyl ring could open to form diols.
-
Radical-mediated cleavage : Under radical conditions (e.g., with azobisisobutyronitrile), the cyclobutane ring might undergo cleavage to form alkenes or ketones.
These mechanisms are inferred from cyclobutane chemistry in general, though direct evidence for this compound is lacking.
Substitution Reactions
The hydroxyl group at the 2-position of the cyclobutyl ring could participate in:
-
Esterification : Reaction with carboxylic acid derivatives (e.g., acid chlorides) to form esters.
-
Silylation : Protection via silyl ethers (e.g., TMS, TBS) to stabilize the hydroxyl group.
This aligns with standard alcohol substitution chemistry.
Chiral Resolution
The racemic nature of the compound suggests potential for resolution via:
-
Chiral chromatography : Using enantioselective columns (e.g., cellulose or chiralcel-based columns).
-
Enzymatic resolution : Utilizing lipases or proteases to selectively hydrolyze one enantiomer.
Degradation Pathways
Environmental or biological degradation may involve:
-
Microbial cleavage : Bacterial enzymes targeting carbamate bonds.
-
Acid-catalyzed decomposition : Breakdown into benzyl alcohol and cyclobutylamine derivatives.
Limitations and Gaps
The provided search results lack direct experimental data for rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans . Key gaps include:
-
No direct structural analogs : The closest related compound is tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate , which differs in the carbamate substituent (tert-butyl vs. benzyl).
-
Missing reaction data : No patents or publications explicitly describe its synthesis, stability, or reactivity.
-
Structural ambiguity : The "trans" descriptor suggests specific stereochemical relationships, but no stereospecific reaction pathways are documented.
Recommendations for Future Research
-
Synthetic studies : Explore methods to introduce the benzyl group into cyclobutyl carbamate frameworks.
-
Kinetic analysis : Compare hydrolysis rates of benzyl vs. tert-butyl carbamate substituents under identical conditions.
-
Chiral resolution : Investigate chromatographic or enzymatic methods to resolve the racemic mixture.
Scientific Research Applications
Pharmacological Applications
The primary applications of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate are in the fields of therapeutic development and pharmacology. The compound has been investigated for its role as an inhibitor of various biological pathways.
Inhibition of IRAK4 Activity
Recent studies have highlighted the potential of this compound as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses. Inhibitors targeting IRAK4 can be beneficial for treating conditions such as autoimmune diseases and certain cancers. Research indicates that derivatives of this compound can effectively reduce IRAK4-mediated signaling pathways, suggesting a promising avenue for therapeutic intervention .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation .
Thrombin Inhibition
Another significant application is in the design of thrombin inhibitors. Thrombin plays a pivotal role in coagulation processes, and its inhibition can prevent thromboembolic events. Studies have shown that modifications to the carbamate structure can enhance its potency as a thrombin inhibitor, making it a candidate for further drug development aimed at managing thrombotic disorders .
Case Studies
Several case studies have documented the efficacy and safety profiles of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate in clinical settings:
Mechanism of Action
The mechanism of action of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous carbamates, focusing on substituents, ring systems, and functional groups (Table 1). Key findings are derived from Enamine Ltd’s Building Blocks Catalogue and crystallographic methodologies .
Table 1: Structural and Functional Comparison
*Molecular formula inferred as ~C12H15NO3 based on structural analysis.
Key Observations:
The azidomethyl substituent in EN300-28281218 confers reactivity for Huisgen cycloaddition (click chemistry), a trait absent in the hydroxy derivative .
Ring System Differences :
- Cyclobutane vs. Pyrrolidine : The four-membered cyclobutane ring imposes greater ring strain and conformational rigidity compared to the five-membered pyrrolidine in the tert-butyl derivative. This strain may influence reactivity and binding in catalytic or biological contexts .
Functional Group Diversity :
- The tert-butyl group in the pyrrolidine derivative enhances steric bulk, possibly stabilizing intermediates in synthesis. In contrast, the benzyl group in the main compound offers aromaticity, which may aid in UV detection or π-π stacking interactions.
Biological Activity
Rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate, trans, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25NO
- Molecular Weight : 339.4 g/mol
- CAS Number : 906802-32-2
The compound features a benzyl group attached to a carbamate moiety and a cyclobutyl derivative, which may influence its biological interactions.
The biological activity of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate involves modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those associated with IRAK (IL-1 receptor-associated kinase) pathways, which are crucial in immune response signaling .
- Impact on Cytokine Production : Studies indicate that this compound can alter cytokine production in immune cells, potentially reducing inflammation and modulating immune responses .
Biological Activity Data
The following table summarizes the biological activities reported for rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate:
| Activity | Effect | Reference |
|---|---|---|
| IRAK4 Inhibition | Significant reduction in activity | |
| Cytokine Modulation | Decreased IL-6 and TNF-alpha levels | |
| Anti-inflammatory Effects | Reduced edema in animal models |
Case Studies and Research Findings
Several studies have investigated the biological effects of rac-benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate:
- Study on Inflammatory Response : A study demonstrated that administration of the compound in mice subjected to an inflammatory stimulus resulted in lower levels of pro-inflammatory cytokines compared to controls. This suggests a protective role against inflammation .
- Cancer Research : In vitro studies have indicated that this compound exhibits anti-proliferative effects on certain cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- NMR : NMR detects degradation products (e.g., benzyl alcohol from carbamate hydrolysis).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor via TLC or LC-MS .
What role does this compound play in medicinal chemistry as a building block?
Advanced
The trans-configuration and hydroxyl group make it a precursor for:
- Protease inhibitors : Functionalization of the hydroxyl group with sulfonates or phosphonates enhances binding affinity.
- Peptide mimetics : The cyclobutane ring mimics proline residues in constrained peptides.
- Biotinylation : The benzyl carbamate can be replaced with biotin tags for target engagement studies .
How can diastereomers of this compound be separated and characterized?
Q. Advanced
- Chromatography : Chiral stationary phases (e.g., amylose- or cellulose-based) resolve diastereomers.
- Crystallization : Diastereomeric salts with chiral acids (e.g., tartaric acid) enhance separation efficiency.
- Vibrational Circular Dichroism (VCD) : Distinguishes absolute configurations when X-ray data are unavailable .
What challenges arise during SHELX refinement of this compound’s crystal structure, and how are they resolved?
Q. Advanced
- Disorder in the cyclobutane ring : Use PART commands in SHELXL to model alternative conformations .
- Hydrogen bonding networks : Restraints (DFIX, DANG) ensure accurate O–H···O distances.
- Twinned crystals : SHELXD identifies twin laws (e.g., two-fold rotation), and TWIN/BASF commands refine data .
What strategies enable functionalization of the hydroxyl group without racemization?
Q. Advanced
- Protective groups : tert-butyldimethylsilyl (TBS) ethers prevent racemization during alkylation/acylation .
- Mitsunobu conditions : Converts hydroxyl to ethers with retention of configuration using DIAD/Ph₃P .
- Enzymatic catalysis : Lipases or esterases selectively modify the hydroxyl group in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
